N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Description
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based propanamide derivative featuring a 4-ethoxyphenyl substituent at the 4-position of the thiazole ring. The compound belongs to a broader class of heterocyclic hybrids designed for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structure integrates a thiazole core (a five-membered ring with nitrogen and sulfur atoms) linked to a propanamide chain, which is further substituted with an ethoxyphenyl group.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXGLIXHIYSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.
Chemical Reactions Analysis
Step 1: Thiazole Ring Formation
The 1,3-thiazole core is often synthesized via condensation reactions. For example:
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Hantzsch thiazole synthesis : A common method involves reacting α-halo ketones with thioureas or thioamides under basic conditions. While not explicitly detailed for this compound, similar thiazole derivatives in the literature use this approach .
Step 2: Amide Bond Formation
The propanamide moiety is typically formed through:
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Reaction of carboxylic acids with amines :
For example, 3-bromopropanoyl chloride reacting with substituted anilines under basic conditions (e.g., Na₂CO₃) yields amides .
Step 3: Functionalization of Substituents
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Ethoxyphenyl substitution : The 4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor.
Chemical Transformations
The compound undergoes several transformations relevant to its reactivity and applications:
Oxidation
While not directly reported for this compound, analogous sulfonamide-containing thiazoles undergo oxidation to form sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.
Reduction
Reduction of amide bonds to amines can occur using strong reducing agents (e.g., LiAlH₄), though this is speculative for this compound.
Substitution Reactions
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Halogen substitution : Chlorine or bromine atoms on the propanamide chain may undergo nucleophilic substitution under basic conditions (e.g., LiH in DMF) .
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Hydrazine/hydroxylamine reactions : Propanamide derivatives react with hydrazine or hydroxylamine to form hydrazides or isoxazoles, as seen in similar compounds .
Reaction Conditions and Reagents
Key reagents and conditions from analogous syntheses include:
Biological Activity
While direct data for this compound is limited, related thiazole-propanamide derivatives exhibit:
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Enzyme inhibition : Potential activity against serine proteases or ureases, as seen in sulfonamide-containing analogs .
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Antimicrobial properties : Observed in thiazole-ethoxyphenyl compounds.
Structural Variants
Analogs with substitutions (e.g., chloro, methoxy) demonstrate enhanced reactivity or selectivity. For example:
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2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide shows dual activity as an acetylcholinesterase inhibitor and apoptosis inducer.
Scientific Research Applications
Antimicrobial Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide has demonstrated promising antimicrobial properties. In studies involving various bacterial strains, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional treatments. The compound's ability to inhibit specific cancer-related enzymes suggests its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective effects. In cellular models exposed to oxidative stress, this compound exhibited a significant reduction in cell death and inflammation markers, indicating its potential utility in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics against several pathogenic strains. This highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound was also shown to induce apoptosis through caspase activation pathways .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids ()
Compounds such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (e.g., 8d, 8e, 8g, 8h) share a propanamide backbone linked to thiazole and oxadiazole rings. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Biological Activity |
|---|---|---|---|---|---|
| N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide (Target) | C₁₄H₁₅N₂O₂S | 291.35 | Not reported | 4-Ethoxyphenyl on thiazole | Not reported |
| 3-{[5-(4-Methylphenyl)-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)propanamide (8d) | C₁₅H₁₄N₄O₂S₂ | 370.43 | 135–136 | 4-Methylphenyl on oxadiazole | Alkaline phosphatase screening |
| 3-{[5-(3-Nitrophenyl)-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8h) | C₁₅H₁₃N₅O₄S₂ | 415.42 | 158–159 | 3-Nitrophenyl on oxadiazole | Not reported |
Key Observations :
Anti-Alzheimer and Enzyme-Targeting Analogs ()
Compounds like Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) and TMU (N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea) highlight structural similarities and differences:
Comparison :
- The ethoxyphenyl group in the target compound replaces the dihydroxyphenyl group in Thiamidol, likely reducing metal-chelating ability (critical for tyrosinase inhibition) but improving metabolic stability .
- TMU’s urea linkage contrasts with the propanamide chain in the target compound, suggesting divergent binding modes in enzyme inhibition .
Propanamide Derivatives with Varied Heterocycles ()
Critical Factors :
- Substituents on the aryl group (e.g., ethoxy vs. nitro) dictate reaction kinetics and product stability.
- Steric hindrance from the ethoxyphenyl group may require optimized coupling conditions .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has attracted attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on current research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an ethoxyphenyl group, and a propanamide moiety. The structural formula can be represented as follows:
This compound is synthesized through the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring and acylation with propanoyl chloride.
1. Antibacterial and Antifungal Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains. A study demonstrated its effectiveness against Mycobacterium tuberculosis, showcasing a selective index (SI) greater than 26, indicating potential as an antimicrobial agent .
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Good activity (SI = 26) | |
| Various Gram-positive bacteria | Significant inhibition |
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have demonstrated that it can suppress the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages through modulation of the NF-κB signaling pathway .
| Cytokine | Effect | Mechanism |
|---|---|---|
| TNF-α | Decreased release | NF-κB inhibition |
| IL-6 | Reduced expression | NF-κB pathway modulation |
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. The compound demonstrates a significant cytotoxic effect on various cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission which is crucial in neurodegenerative diseases like Alzheimer's.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation and mitochondrial disruption .
Case Studies
A notable study involved testing the compound's neuroprotective effects against oxidative stress in PC12 cells. The results indicated a protective effect comparable to standard neuroprotective agents, suggesting potential applications in neurodegenerative disease therapies .
Q & A
Q. What are the established synthetic routes for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide, and what critical reaction conditions must be controlled?
The synthesis of thiazole-containing propanamides typically involves cyclocondensation of thioureas with α-haloketones or multicomponent reactions. For example, analogous compounds like 3-((4-acetylphenyl)(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid derivatives are synthesized via sequential coupling of thiazole precursors with propanamide backbones under controlled pH and temperature . Key conditions include:
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Catalytic bases (e.g., triethylamine) to deprotonate thiol groups during thiazole ring formation.
- Strict temperature control (60–80°C) to avoid side reactions like over-alkylation.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Orthogonal techniques are recommended:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and propanamide linkage. Aromatic protons in the 4-ethoxyphenyl group typically appear as doublets (δ 6.8–7.2 ppm), while thiazole protons resonate near δ 7.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H] ~317.12 g/mol) and detects impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities; similar thiazole derivatives have been analyzed using this method .
Advanced Research Questions
Q. How can computational chemistry tools be applied to optimize the synthesis of this compound?
Reaction path search methods based on quantum chemical calculations (e.g., DFT) can predict energetically favorable intermediates and transition states. For instance, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Key steps:
- Simulate reaction pathways for thiourea-α-bromoketone cyclization.
- Use molecular docking to assess steric effects of the 4-ethoxyphenyl substituent on reaction kinetics.
Q. How should researchers design experiments to resolve discrepancies in reported biological activity data for thiazole-containing propanamide derivatives?
Contradictory bioactivity results (e.g., antiproliferative vs. inactive outcomes) may arise from assay variability or compound stability. Mitigation strategies include:
- Orthogonal Assays : Combine MTT assays with flow cytometry to assess cell viability and apoptosis independently .
- Stability Studies : Use HPLC to monitor degradation products under physiological conditions (pH 7.4, 37°C).
- Structural Analog Testing : Compare activity of This compound with derivatives lacking the ethoxy group to isolate pharmacophore contributions.
Q. What strategies are recommended for improving the yield of this compound in multi-step syntheses?
Yield optimization requires addressing bottlenecks identified via kinetic studies:
- Process Control : Implement in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
- Reactor Design : Use microfluidic reactors to enhance mixing and heat transfer during exothermic thiazole cyclization steps.
- Byproduct Recycling : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted α-bromoketones .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) to ensure consistency .
- Safety Protocols : Handle chlorinated intermediates (e.g., 4-(chloromethyl)thiazoles) in fume hoods due to irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
